molecular formula C16H19BrN4 B15120800 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

Cat. No.: B15120800
M. Wt: 347.25 g/mol
InChI Key: AJXIOHGIMWLSRO-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline typically involves the reaction of 6-bromoquinazoline with 4-cyclobutylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different substituents at the 6-position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the cyclobutylpiperazine moiety enhances its binding affinity and selectivity towards certain molecular targets, making it a promising candidate for further drug development .

Properties

Molecular Formula

C16H19BrN4

Molecular Weight

347.25 g/mol

IUPAC Name

6-bromo-2-(4-cyclobutylpiperazin-1-yl)quinazoline

InChI

InChI=1S/C16H19BrN4/c17-13-4-5-15-12(10-13)11-18-16(19-15)21-8-6-20(7-9-21)14-2-1-3-14/h4-5,10-11,14H,1-3,6-9H2

InChI Key

AJXIOHGIMWLSRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=C4C=C(C=CC4=N3)Br

Origin of Product

United States

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